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molecular formula C7H5N3O B1338638 Pyrido[4,3-d]pyrimidin-5(6H)-one CAS No. 74632-30-7

Pyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No. B1338638
M. Wt: 147.13 g/mol
InChI Key: CSBPQHGADOHBPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08383635B2

Procedure details

Substituted dialkyl methylenemalonate of general formula A can be reacted with S-methylisothiouronium sulfate in the presence of appropriate bases in ethanol at reflux to give B. Compounds B can be converted to phenols C by reaction with benzoyl peroxide in the presence of appropriate bases in refluxing carbon tetrachloride or other solvents (for example dioxane). Treatment of compounds C with POCl3 at reflux produces chloropyrimidines D, which are coupled with appropriate anilines in the presence of bases in DMF at a temperature between 50° C. and 120° C. Pyrimidine esters E are converted to amides using a two-step sequence (hydrolysis and amide formation). Reaction of amides G with lithiumhexamethyldisilazane in DMF at a temperature between 100° C. and 140° C. gives pyrido[4,3-d]pyrimidin-5(6H)-one derivatives H. Alternatively, compounds H can be prepared by reaction of compounds G with DMF-DMA in DMF at a temperature between 80° C. and 120° C. followed by refluxing the resulting enamine in acetic acid. Oxidation of the sulfide of compounds H with oxidation reagents (i.e. mCPBA, H2O2-TFA) followed by displacement of the sulfone with appropriate amines and deprotection produce desired pyrimidopyridone analogs I.
[Compound]
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compounds H
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
compounds G
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
compounds H
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
H2O2 TFA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
sulfone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][N:2](C(OC)OC)C.[N:9]1[C:14]2[CH:15]=[CH:16]NC(=O)[C:13]=2[CH:12]=[N:11][CH:10]=1.C1C=C(Cl)C=C(C(OO)=[O:28])C=1.OO.C(O)(C(F)(F)F)=O>CN(C=O)C.C(O)(=O)C>[NH:9]1[C:14]2[CH:15]=[CH:16][CH:1]=[N:2][C:13]=2[CH:12]=[N:11][C:10]1=[O:28] |f:3.4|

Inputs

Step One
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
compounds H
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
compounds G
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C(OC)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CN=CC2=C1C=CNC2=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
sulfide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
compounds H
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Step Seven
Name
H2O2 TFA
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO.C(=O)(C(F)(F)F)O
Step Eight
Name
sulfone
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1C(N=CC2=C1C=CC=N2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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